1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAQWADNTLIWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619517 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001667-24-8 | |
| Record name | 1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001667-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid, also known as (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-vinylcyclopropanecarboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₁H₁₇NO₄
- Molecular Weight : 227.26 g/mol
- CAS Number : 159622-10-3
- SMILES Notation : CC(C)(C)OC(=O)NC1(CC1C=C)C(O)=O
The biological activity of 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid is primarily attributed to its structural features that allow it to interact with various biological targets:
- Amino Acid Derivative : As an amino acid derivative, it may influence protein synthesis and cellular signaling pathways.
- Cyclopropane Ring : The cyclopropane structure can enhance binding affinity to certain receptors or enzymes, potentially leading to unique pharmacological profiles.
Antitumor Activity
Research indicates that compounds similar to 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid exhibit antitumor properties. The compound has been tested in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
Case Studies
-
Cell Line Studies : In vitro studies on human U87 glioblastoma and DU145 prostate carcinoma cell lines showed a significant reduction in cell viability when treated with the compound. The mechanism involved interference with metabolic pathways crucial for tumor growth.
Cell Line IC50 (µM) Mechanism of Action U87 (Glioblastoma) 10 Induction of apoptosis via caspase activation DU145 (Prostate) 15 Inhibition of glycolytic pathways - In Vivo Studies : Animal models have demonstrated promising results where the compound significantly reduced tumor size without notable toxicity, suggesting a favorable therapeutic index.
Transport Mechanisms
The transport of 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid across cellular membranes is facilitated by specific transport systems:
- System L and ASC Transporters : Studies indicate that the compound utilizes System L for uptake in various tumor cells, which is crucial for its bioavailability and efficacy in target tissues .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for determining the therapeutic potential:
- Absorption : Rapid absorption post-administration has been observed.
- Metabolism : The compound undergoes metabolic transformations that may enhance or reduce its biological activity.
- Excretion : Primarily excreted through renal pathways, which necessitates monitoring in long-term studies.
Safety Profile
Preliminary toxicity assessments suggest that 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid exhibits low toxicity at therapeutic doses. However, comprehensive toxicological studies are required to establish safety parameters for clinical applications.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (1R,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid
- CAS No.: 159622-10-3
- Molecular Formula: C₁₁H₁₇NO₄
- Molecular Weight : 227.26 g/mol
- Key Functional Groups : tert-butoxycarbonyl (Boc) protecting group, ethenyl (vinyl) substituent, cyclopropane ring, carboxylic acid moiety .
Synthesis: Synthesized via Boc protection of 1-amino-2-ethenylcyclopropane-1-carboxylic acid under standard conditions (e.g., di-tert-butyl dicarbonate in THF/water with a base) .
Applications : Used as a pharmaceutical intermediate, particularly in peptidomimetics and constrained analogs for drug discovery due to the cyclopropane ring’s rigidity and stereochemical control .
Comparison with Structural Analogs
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic Acid (CAS 88950-64-5)
- Molecular Formula: C₉H₁₃NO₄
- Molecular Weight : 199.20 g/mol
- Key Differences : Lacks the ethenyl group at position 2.
- Properties :
- Reduced steric hindrance compared to the ethenyl-substituted analog.
- Lower logP (predicted) due to absence of hydrophobic ethenyl group.
- Applications : Common building block in peptide synthesis; used to introduce cyclopropane constraints without additional π-orbital interactions .
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS 107259-05-2)
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 241.28 g/mol
- Key Differences : Ethyl ester replaces carboxylic acid.
- Properties :
- Higher lipophilicity (logP ~2.1 vs. ~1.5 for the carboxylic acid).
- Stability in acidic/basic conditions due to ester protection.
- Applications : Used as a prodrug precursor or intermediate in organic synthesis where carboxylate reactivity is undesirable .
1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic Acid (CAS 1406838-56-9)
- Molecular Formula: C₁₅H₂₅NO₄
- Molecular Weight : 283.37 g/mol
- Key Differences : Cyclohexane ring replaces cyclopropane; isopropyl substituent at position 4.
- Properties :
- Reduced ring strain (lower reactivity compared to cyclopropane).
- Enhanced conformational flexibility due to six-membered ring.
- Applications : Explored in drug design for balanced rigidity and bioavailability .
2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic Acid (CAS 1781383-17-2)
- Molecular Formula: C₁₄H₂₃NO₄
- Molecular Weight : 269.34 g/mol
- Key Differences : Piperidine substituent introduces basicity and bulk.
- Properties: pKa ~4.78 (carboxylic acid) and ~8.5 (piperidine NH), enabling pH-dependent solubility. Potential for hydrogen bonding via piperidine nitrogen.
- Applications : Targeted in CNS drug discovery due to blood-brain barrier permeability from the piperidine moiety .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Key Features | Solubility (H₂O) | Applications |
|---|---|---|---|---|---|
| Target Compound (CAS 159622-10-3) | C₁₁H₁₇NO₄ | 227.26 | Ethenyl, cyclopropane, carboxylic acid | Low | Peptidomimetics, drug intermediates |
| 1-[(Boc)amino]cyclopropanecarboxylic acid | C₉H₁₃NO₄ | 199.20 | No ethenyl, simpler structure | Moderate | Peptide synthesis |
| Ethyl 1-(Boc-amino)cyclopropanecarboxylate | C₁₁H₁₉NO₄ | 241.28 | Ethyl ester, lipophilic | Very low | Prodrugs, organic intermediates |
| Cyclohexane analog (CAS 1406838-56-9) | C₁₅H₂₅NO₄ | 283.37 | Cyclohexane, isopropyl substituent | Low | Bioavailability optimization |
| Piperidine-substituted analog (CAS 1781383-17-2) | C₁₄H₂₃NO₄ | 269.34 | Piperidine, cyclopropane | Moderate | CNS-targeted therapeutics |
Key Research Findings
Reactivity : The ethenyl group in the target compound enables Diels-Alder reactions and polymerizations, which are absent in analogs lacking unsaturated bonds .
Biological Activity : Cyclopropane-containing analogs exhibit enhanced metabolic stability compared to cyclohexane derivatives due to reduced enzymatic recognition of the strained ring .
Synthesis Efficiency : Boc-protected cyclopropane derivatives (e.g., CAS 159622-10-3) are synthesized in high yields (>90%) via CuCl₂-catalyzed methods, whereas piperidine-substituted analogs require multi-step functionalization .
Q & A
Basic: What are the key synthetic steps for preparing 1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid?
The synthesis typically involves:
- Cyclopropanation : Formation of the cyclopropane ring using diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., rhodium(II) acetate) under controlled temperatures (0–25°C) .
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via nucleophilic substitution or carbamate-forming reactions, often using Boc anhydride (Boc₂O) in dichloromethane or THF .
- Vinyl Group Functionalization : The ethenyl group may be introduced via Wittig reactions or palladium-catalyzed cross-coupling (e.g., Heck reaction) .
Advanced: How does the choice of transition metal catalyst influence stereochemical outcomes in cyclopropanation?
Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) favor cis-selectivity in cyclopropane ring formation due to their carbene-transfer mechanism, while copper(I) catalysts (e.g., Cu(acac)₂) may induce trans-isomerism through radical pathways . Advanced characterization techniques like X-ray crystallography or NOESY NMR are critical for confirming stereochemistry .
Basic: What safety precautions are essential when handling this compound?
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol prevention, employ fume hoods with ≥0.5 m/s airflow .
- Decomposition Risks : Thermal degradation may release carbon oxides and nitrogen oxides; use CO₂ or dry chemical fire extinguishers .
Advanced: How can researchers resolve contradictions in NMR data for cyclopropane derivatives?
Contradictions in coupling constants (e.g., J values for cyclopropane protons) may arise from ring strain or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) for consistency and compare computational models (DFT calculations) with experimental data . LC-MS can identify impurities (e.g., Boc-deprotected byproducts) that distort signals .
Basic: What analytical techniques are used for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm cyclopropane ring (δ 1.2–2.5 ppm) and Boc group (δ 1.4 ppm, tert-butyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch, Boc group) and ~1250 cm⁻¹ (C-O-C stretch) .
Advanced: What strategies mitigate byproducts during vinyl group functionalization?
Byproducts like β-hydride elimination products (e.g., alkenes) can be minimized by:
- Using bulky ligands (e.g., P(t-Bu)₃) in palladium-catalyzed reactions to suppress side pathways .
- Optimizing reaction temperature (40–60°C) and solvent polarity (e.g., DMF for Heck reactions) .
Basic: What are the primary research applications of this compound?
- Medicinal Chemistry : Intermediate for protease inhibitors or kinase modulators, leveraging the cyclopropane ring’s conformational rigidity .
- Material Science : Building block for strained hydrocarbon frameworks in polymer design .
Advanced: How does substitution at the cyclopropane ring (e.g., ethenyl vs. difluoromethyl) alter reactivity?
Ethenyl groups enhance electrophilicity for Michael additions, while electron-withdrawing groups (e.g., difluoromethyl in ) increase ring strain and acidity of adjacent protons . Substituent effects are quantified via Hammett σ values or computational electrostatic potential maps .
Basic: What conditions destabilize the Boc group in this compound?
- Acidic Conditions : Boc groups hydrolyze rapidly in TFA/DCM (1:1) at 25°C .
- Thermal Stress : Decomposition occurs above 80°C, releasing tert-butanol and CO₂ .
Advanced: How can computational modeling predict the cyclopropane ring’s strain energy?
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates strain energy (~27 kcal/mol for unsubstituted cyclopropane). Substituents like ethenyl reduce strain by ~3–5 kcal/mol due to conjugation effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
